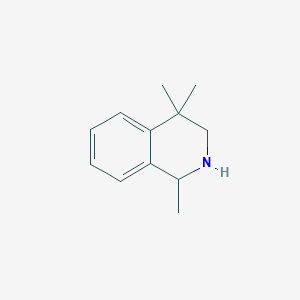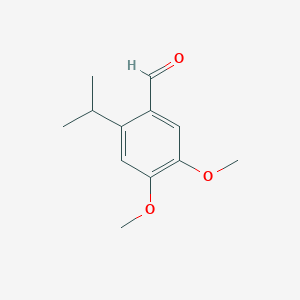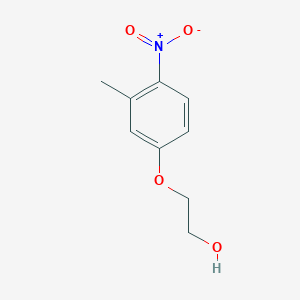
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
準備方法
The synthesis of 1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters such as dopamine and serotonin . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
類似化合物との比較
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of this class, widely studied for its biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Noted for its potential therapeutic effects in treating neurological disorders.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
特性
CAS番号 |
41565-98-4 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
1,4,4-trimethyl-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17N/c1-9-10-6-4-5-7-11(10)12(2,3)8-13-9/h4-7,9,13H,8H2,1-3H3 |
InChIキー |
WFCIESMNRLUMTR-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC=C2C(CN1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Iodobenzo[d][1,3]dioxol-4-amine](/img/structure/B8645925.png)






![[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid](/img/structure/B8645955.png)

![5-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8645992.png)

